3-Pyridinebutanoic acid, (5-fluoro-3-pyridinyl)methyl ester
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Overview
Description
3-Pyridinebutanoic acid, (5-fluoro-3-pyridinyl)methyl ester is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a fluoro group and an ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinebutanoic acid, (5-fluoro-3-pyridinyl)methyl ester typically involves the esterification of 3-pyridinebutanoic acid with (5-fluoro-3-pyridinyl)methanol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinebutanoic acid, (5-fluoro-3-pyridinyl)methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro group on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Pyridinebutanoic acid, (5-fluoro-3-pyridinyl)methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyridinebutanoic acid, (5-fluoro-3-pyridinyl)methyl ester involves its interaction with specific molecular targets. The fluoro group on the pyridine ring can enhance the compound’s binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-pyrrolidinophenylboronic acid
- 1-methylheptyl [(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate
Uniqueness
3-Pyridinebutanoic acid, (5-fluoro-3-pyridinyl)methyl ester is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both the ester and fluoro groups makes it a versatile compound for various applications .
Properties
CAS No. |
23723-35-5 |
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Molecular Formula |
C15H15FN2O2 |
Molecular Weight |
274.29 g/mol |
IUPAC Name |
(5-fluoropyridin-3-yl)methyl 4-pyridin-3-ylbutanoate |
InChI |
InChI=1S/C15H15FN2O2/c16-14-7-13(9-18-10-14)11-20-15(19)5-1-3-12-4-2-6-17-8-12/h2,4,6-10H,1,3,5,11H2 |
InChI Key |
MIVSSKVDEOTEOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CCCC(=O)OCC2=CC(=CN=C2)F |
Origin of Product |
United States |
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